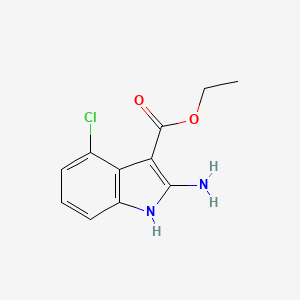

Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate

Cat. No. B1500471

M. Wt: 238.67 g/mol

InChI Key: XWXPPYLRQKXNGM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08871776B2

Procedure details

4 (18 g, 67 mmol), in 250 mL glacial acetic acid, was treated with a single charge of 18 g of zinc dust. The mixture was heated at 55° C. for 45 minutes. Later, 6 g more zinc dust was added. After heating for another 105 minutes, the yellow mixture was filtered through a pad of celite. The pad was washed with acetic acid and the filtrate was concentrated to a residue that was distributed between chloroform and water. The organic phase was washed with NaHCO3 (5%) to provide a pink precipitate which was filtered, dried over P2O5, dissolved in methanol, added silica gel and converted to a silica gel plug by removing the solvent under reduced pressure. The plug was transferred on top of a column packed with silica gel, ten times the weight of plug, eluted with hexane, chloroform, 5% ethylacetate in chloroform and 10% ethylacetate in chloroform. Fractions containing the product 5 (TLC) were pooled and evaporated to give a pink solid. The overall yield from 3 to 5 was 63%. TLC Rf 0.187 (hexane-chloroform 1:1); mp 140-142° C.; 1H NMR (DMSO-d6) δ 1.25-1.28 (t, 3H, CH3); 4.18-4.20 (q, 2H, CH2); 6.85 (bs, 2H, 2-NH2, exch); 6.92-7.09 (m, 3H, phenyl); 10.93 (bs, 1H, 9-NH, exch). Anal. Calculated (C11H11ClN2O2): C, 55.36; H, 4.65; N, 11.74; Cl, 14.85. Found: C, 55.39; H, 4.60; N, 11.65; Cl, 14.96.

Name

4

Quantity

18 g

Type

reactant

Reaction Step One

Name

hexane chloroform

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][C:4](=[O:18])[CH:5]([CH:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]1(Cl)[N+:14]([O-])=O)[C:6]#[N:7])[CH3:2].CCCCCC.C(Cl)(Cl)[Cl:26]>C(O)(=O)C.[Zn]>[CH2:1]([O:3][C:4]([C:5]1[C:8]2[C:9](=[CH:10][CH:11]=[CH:12][C:13]=2[Cl:26])[NH:14][C:6]=1[NH2:7])=[O:18])[CH3:2] |f:1.2|

|

Inputs

Step One

|

Name

|

4

|

|

Quantity

|

18 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(C(C#N)C1C(C=CC=C1)([N+](=O)[O-])Cl)=O

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

hexane chloroform

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC.C(Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

18 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Four

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

55 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After heating for another 105 minutes

|

|

Duration

|

105 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the yellow mixture was filtered through a pad of celite

|

WASH

|

Type

|

WASH

|

|

Details

|

The pad was washed with acetic acid

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate was concentrated to a residue that

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was washed with NaHCO3 (5%)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a pink precipitate which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over P2O5

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in methanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added silica gel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by removing the solvent under reduced pressure

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with hexane, chloroform, 5% ethylacetate in chloroform and 10% ethylacetate in chloroform

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Fractions containing the product 5 (TLC)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a pink solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The overall yield from 3 to 5

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)OC(=O)C1=C(NC2=CC=CC(=C12)Cl)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |